REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[C:18]3[C:24]2[NH:25][CH:26]=[CH:27][CH:28]=2)[CH:12]=[N:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[NH:25]1[CH:26]=[CH:27][CH:28]=[C:24]1[C:18]1[C:17]2[C:21](=[CH:22][CH:23]=[C:15]([C:11]3[CH:10]=[C:9]([OH:8])[CH:14]=[N:13][CH:12]=3)[CH:16]=2)[NH:20][N:19]=1
|
Type
|
CUSTOM
|
Details
|
was shaken under an atmosphere of hydrogen (about 40 psi) for about 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=C1)C1=NNC2=CC=C(C=C12)C=1C=C(C=NC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.088 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |